molecular formula C12H9BrO B079065 2-Bromo-1-(naphthalen-1-yl)ethanone CAS No. 13686-51-6

2-Bromo-1-(naphthalen-1-yl)ethanone

Cat. No. B079065
M. Wt: 249.1 g/mol
InChI Key: OQLCVXVVASQZLX-UHFFFAOYSA-N
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Patent
US05387710

Procedure details

A solution of 2-bromoacetylnaphthalene (7.00 g) and tetra-n-butyl ammonium bromide (0.905 g) in 1,2-dichloroethane (226 ml) was refluxed for 3.5 hours, evaporated in vacuo and extracted with dichloromethane. The extract was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was washed with n-hexane to afford 2-chloroacetylnaphthalene (5.43 g) as a yellow powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
226 mL
Type
reactant
Reaction Step One
Quantity
0.905 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[Cl:15]CCCl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:15][CH2:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC2=CC=CC=C12
Name
Quantity
226 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
0.905 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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